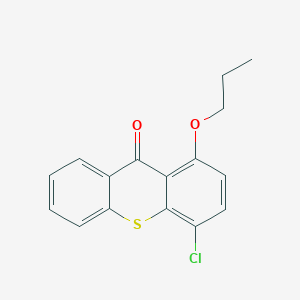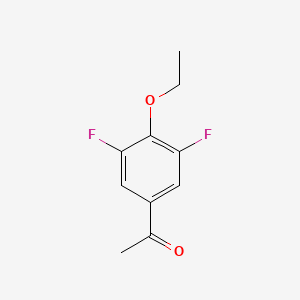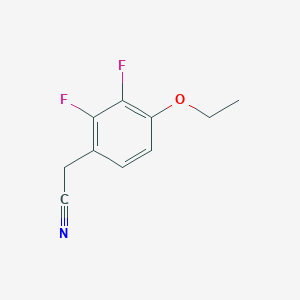
3-Ethoxy-2,4-difluorobenzoyl chloride
概要
説明
3-Ethoxy-2,4-difluorobenzoyl chloride is an organic compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 g/mol . This compound is often used as an intermediate in organic synthesis .
Synthesis Analysis
This compound can be synthesized from 4-chloro-3,5-difluorobenzonitrile through a series of reactions including nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF2O2/c1-2-14-6-4-3-5 (9 (10)13)7 (11)8 (6)12/h3-4H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
1. Electrochemical Applications
3-Ethoxy-2,4-difluorobenzoyl chloride has been explored in the field of electrochemistry. For instance, its related compounds have been studied in the context of ionic liquids, where impurity chlorides like this compound were identified and methods for their elimination were demonstrated (Li Xiao & K. Johnson, 2003).
2. Organic Synthesis and Crystallography
In organic synthesis, derivatives of this compound have been utilized for preparing complex organic compounds. For example, its role in the preparation of ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate highlights its importance in crystallography and molecular structure studies (Zhang Dehua & Zhang Xiaoyan, 2008).
3. Photovoltaic Device Development
In the development of photovoltaic devices, derivatives of this compound, like 3,5-Dinitrobenzoyl chloride, have been linked to graphene oxide, demonstrating its utility in enhancing the performance of organic bulk heterojunction photovoltaic devices (M. Stylianakis et al., 2012).
4. Catalyst and Ligand Synthesis
Its derivatives have been used in the synthesis of catalysts and ligands, such as in the production of N-Heterocyclic carbene (NHC) ligand precursors and carbene complexes of silver(I) and copper(I), demonstrating its versatility in inorganic chemistry (M. Pellei et al., 2012).
5. Polymer Chemistry
In polymer chemistry, this compound has found application in the study of ring-opening and ring-expansion polymerizations, particularly in the context of ε-caprolactone initiated by germanium alkoxides (H. Kricheldorf & D. Langanke, 2002).
6. Organic Electronics and Luminescence
The compound's derivatives have been explored in organic electronics and luminescence, such as in the development of efficient blue PtII emitters and Pt/Ag clusters, which are crucial for optoelectronic applications (Lorenzo Arnal et al., 2018).
7. Fluorine Chemistry
In fluorine chemistry, this compound is involved in the synthesis of diverse trifluoromethyl heterocycles, showcasing its utility in the creation of complex fluorinated structures (Mark A. Honey et al., 2012).
Safety and Hazards
作用機序
Target of Action
As a benzoyl chloride derivative, it is likely to react with nucleophiles such as amines or alcohols in organic synthesis .
Mode of Action
3-Ethoxy-2,4-difluorobenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other functional groups . The ethoxy and difluoro groups on the benzene ring can influence the reactivity and selectivity of these reactions.
Biochemical Pathways
The compound can be used in the synthesis of various bioactive molecules, potentially affecting multiple biochemical pathways depending on the final product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species, pH, temperature, and solvent conditions . It should be stored in a dry, cool place, away from oxidizing agents and bases .
生化学分析
Biochemical Properties
3-Ethoxy-2,4-difluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds with amino acid residues. This interaction is crucial in the modification of proteins and peptides, which can alter their function and activity. The compound’s reactivity with nucleophiles, such as amines and alcohols, makes it a valuable reagent in biochemical research .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a signaling molecule, influencing cell signaling pathways and gene expression. It has been observed to modulate cellular metabolism by interacting with key metabolic enzymes. At higher concentrations, it can be cytotoxic, leading to cell death through mechanisms such as apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues, thereby altering their catalytic activity. Additionally, it can influence gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may have minimal or beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can be toxic, causing adverse effects such as organ damage or systemic toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity, which determine its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action .
特性
IUPAC Name |
3-ethoxy-2,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)4-3-5(7(8)12)9(10)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLHUPZOTFCPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1393310.png)


![3-[(4-Methylbenzyl)oxy]azetidine](/img/structure/B1393313.png)

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1393318.png)




![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1393328.png)


